molecular formula C5H11NO B019643 L-Prolinol CAS No. 23356-96-9

L-Prolinol

Cat. No. B019643
CAS RN: 23356-96-9
M. Wt: 101.15 g/mol
InChI Key: HVVNJUAVDAZWCB-YFKPBYRVSA-N
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Description

Synthesis Analysis

L-Prolinol can be synthesized through several methods. A notable approach involves the direct reduction of L-proline using the NaBH4/I2 system, achieving a high yield (88.4%) and enantiomeric purity (99%) under optimized conditions (O. Pingkai, 2005) (Pingkai, 2005). Another method employs Zn(BH4)2 for the reduction of L-proline, yielding L-prolinol with a 90% yield and 97% optical purity (Cui Qing-fei, 2006) (Qing-fei, 2006).

Molecular Structure Analysis

The molecular structure of L-Prolinol is characterized by the presence of both an amino group and a hydroxyl group attached to a pyrrolidine ring. This binucleophilic character allows it to participate in various chemical reactions, offering a wide range of synthetic applications. The structure has been confirmed through spectral analysis, including IR, 1H NMR, 13C NMR, and elemental analysis (Chen Zuxing, 2008) (Zuxing, 2008).

Chemical Reactions and Properties

L-Prolinol serves as an effective catalyst and reagent in multiple chemical reactions. It has been utilized as a catalyst in the asymmetric Michael addition of cyclohexanone to nitroolefins, yielding products with high diastereoselectivities and enantioselectivities (P. J. Chua et al., 2009) (Chua et al., 2009). Moreover, it has been directly synthesized into ionic liquids for the chemoselective synthesis of bromoesters from aromatic aldehydes, demonstrating its versatility in green chemistry applications (W. Bao & Zhiming Wang, 2006) (Bao & Wang, 2006).

Physical Properties Analysis

L-Prolinol exhibits significant physical properties, including solubility in common organic solvents and water, depending on its derivative forms. Its physical parameters, such as optical purity and specific rotation, have been thoroughly investigated, indicating its high enantioselectivity and potential for use in asymmetric synthesis (Cui Qing-fei, 2006) (Qing-fei, 2006).

Safety And Hazards

L-Prolinol is an irritant . The GHS labelling includes a warning signal word and hazard statements H315, H319, H335 .

Future Directions

L-Prolinol-based chiral solvents have been used in asymmetric organocatalysis . These novel materials display organocatalytic activities in the asymmetric conjugate addition of ketones to nitroolefins . The chiral liquid L-Prolinol/GA 1/1 shows the highest yields and selectivities . Moreover, the new chiral liquid was successfully recovered and reused with minimal loss of performance over several cycles . This represents a significant development in sustainable chemistry .

properties

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVNJUAVDAZWCB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Prolinol

CAS RN

23356-96-9
Record name L-Prolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23356-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-(pyrrolidin-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROLINOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5GD8LDG49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,540
Citations
J Zyss, JF Nicoud, M Coquillay - The Journal of chemical physics, 1984 - pubs.aip.org
… The preparation procedure of NPP is detailed here: we placed L-prolinol (25 g, 0.247 mol, JANSSEN CHIMICA), 25 ml of freshly distilled dimethylsulfoxyde (DMSO), and one equivalent …
Number of citations: 651 pubs.aip.org
C Kaku, S Suganuma, K Nakajima, E Tsuji… - …, 2022 - Wiley Online Library
… , Lprolinol, which serves as chiral auxiliary in a variety of asymmetric synthesis. Herein we examined selective hydrogenation of L-proline into L-prolinol … , affording L-prolinol in 75% …
I Ledoux, C Lepers, A Perigaud, J Badan, J Zyss - Optics communications, 1990 - Elsevier
N-4-nitrophenyl-(L)-prolinol (NPP), an organic molecular crystal with application in quadratic nonlinear optics, has been characterized in terms of its absorption spectrum and refractive …
Number of citations: 112 www.sciencedirect.com
D Josse, SX Dou, J Zyss, P Andreazza… - Applied physics …, 1992 - aip.scitation.org
… optical crystal of NPP [N- (4nitrophenyl) -L-prolinol]. Tunability from 0.9 to 1.7 pm is obtained for the … ‘“-‘3 The organic molecular crystal of N- (4nitrophenyl) -L-prolinol ( NPP ) has been …
Number of citations: 48 aip.scitation.org
A Lattanzi - Organic Letters, 2005 - ACS Publications
… On the basis of the experimental data, we suggest that α,α-diphenyl-l-prolinol serves as bifunctional catalyst giving rise to the simultaneous activation of the enone and the alkyl …
Number of citations: 162 pubs.acs.org
XN Song, ZJ Yao - Tetrahedron, 2010 - Elsevier
(S,S)-PDP (5d) and its backbone (2S,2′S)-bipyrrolidine (1) have been extensively applied as the scaffold of various chiral ligands in catalytic asymmetric syntheses. In this study, new …
Number of citations: 19 www.sciencedirect.com
P Andreazza, D Josse, F Lefaucheux, MC Robert… - Physical Review B, 1992 - APS
A gel-growth technique is used to grow highly nonlinear N-(4-nitrophenyl)-(l)-prolinol (NPP) single crystals of larger size with improved optical quality over those produced by other …
Number of citations: 44 journals.aps.org
O Onomura, Y Ishida, T Maki, D Minato, Y Demizu… - …, 2006 - jstage.jst.go.jp
… to be a new protecting group for electrochemical oxidation of Lprolinol. Our result is a first example for the introduction of a nucleophile to α-position of L-prolinol (3) without a loss of the …
Number of citations: 14 www.jstage.jst.go.jp
W Bao, Z Wang - Green Chemistry, 2006 - pubs.rsc.org
… different sources, particularly from natural compounds, and their use as solvents or reagents for organic synthesis, 7 we report here the synthesis of tribromide IL 3 based on L-prolinol (1…
Number of citations: 69 pubs.rsc.org
J Huang, Y Li, J Ren, Y Zhou, J Hou - Reactive and Functional Polymers, 2001 - Elsevier
… l-Prolinol derivatives have been utilized in alkylation, … On the other hand, polymer-supported l-prolinol derivatives in … nonracemic γ-butyrolactone using l-prolinol as the source of chirality …
Number of citations: 13 www.sciencedirect.com

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